![molecular formula C13H20ClFN2O B13706771 (2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a pyrrolidine ring, a fluorophenyl group, and a methylamino-ethyl side chain. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the methylamino-ethyl side chain. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the Methylamino-Ethyl Side Chain: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of (2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine: This compound shares a similar pyrrolidine ring and fluorophenyl group but differs in the presence of a trifluoromethyl group.
(2S, 3’S)-1-[2-(4-Chloro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol: This compound is similar but has a chloro group instead of a fluoro group.
Uniqueness
The uniqueness of (2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20ClFN2O |
|---|---|
Peso molecular |
274.76 g/mol |
Nombre IUPAC |
(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H19FN2O.ClH/c1-15-13(9-16-7-6-12(17)8-16)10-2-4-11(14)5-3-10;/h2-5,12-13,15,17H,6-9H2,1H3;1H/t12-,13+;/m0./s1 |
Clave InChI |
VTIZDJYULSQVEK-JHEYCYPBSA-N |
SMILES isomérico |
CN[C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F.Cl |
SMILES canónico |
CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


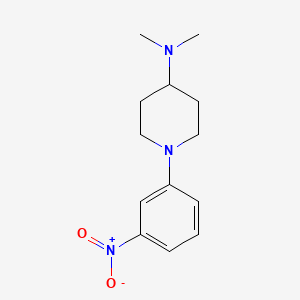
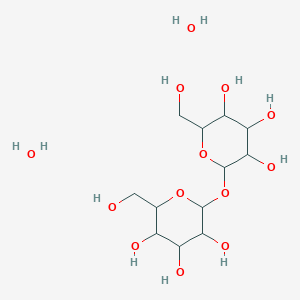


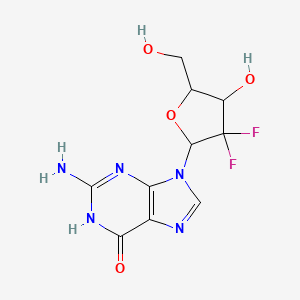
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)

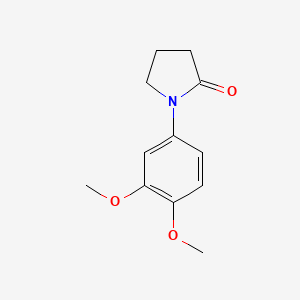
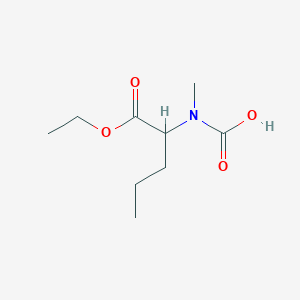
![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
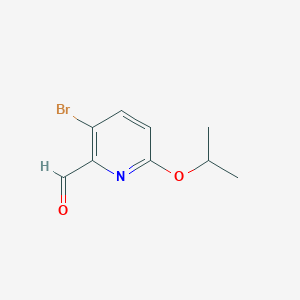
![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
